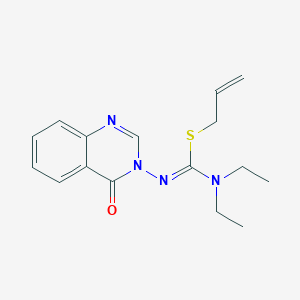![molecular formula C14H20N10 B11519455 [benzene-1,4-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B11519455.png)
[benzene-1,4-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” is a complex organic molecule featuring multiple tetrazole rings and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrazole rings through cycloaddition reactions involving azides and nitriles.
- Introduction of the dimethylamino groups via nucleophilic substitution reactions.
- Coupling of the tetrazole rings with the phenyl group through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cycloaddition reactions.
- Employment of continuous flow reactors for efficient heat and mass transfer.
- Implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” can undergo various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazole rings can lead to the formation of amines.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential as a biochemical probe. The presence of multiple functional groups allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents. The tetrazole rings can mimic the structure of certain biological molecules, potentially leading to the development of new drugs.
Industry
In industry, “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” may be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological molecules, while the tetrazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-{5-[(METHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}METHYLAMINE
- {[1-(4-{5-[(ETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHYLAMINE
Uniqueness
The uniqueness of “{[1-(4-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}PHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE” lies in its specific combination of functional groups. The presence of multiple tetrazole rings and dimethylamino groups provides a unique set of chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H20N10 |
|---|---|
Molecular Weight |
328.38 g/mol |
IUPAC Name |
1-[1-[4-[5-[(dimethylamino)methyl]tetrazol-1-yl]phenyl]tetrazol-5-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H20N10/c1-21(2)9-13-15-17-19-23(13)11-5-7-12(8-6-11)24-14(10-22(3)4)16-18-20-24/h5-8H,9-10H2,1-4H3 |
InChI Key |
UPTPGZRZOJDBGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NN=NN1C2=CC=C(C=C2)N3C(=NN=N3)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11519376.png)
![4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11519377.png)
![2,6-dimethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11519384.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11519388.png)


![N-[(2Z)-3-benzyl-4-(2,5-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519417.png)
![2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate](/img/structure/B11519422.png)
![2-[(3,4-dimethoxybenzyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11519430.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11519433.png)
![2,3,4-Trimethoxy-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B11519435.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11519442.png)
![5-cyclohexyl-5-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11519444.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11519451.png)
